5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C20H25ClN4O3S2 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
5-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3S2/c1-3-12-29-20-22-13-17(21)18(24-20)19(26)23-15-7-9-16(10-8-15)30(27,28)25-11-5-4-6-14(25)2/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,26) |
InChI Key |
PXKOOSYFKKWJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C)Cl |
Origin of Product |
United States |
Preparation Methods
Chloro-Propylsulfanyl Pyrimidine Intermediate
The pyrimidine core is synthesized via cyclocondensation of dichloropyrimidine precursors. A representative method involves:
-
Cyclization : Reaction of 4,6-dichloropyrimidine-5-amine with propylthiol under basic conditions (e.g., K₂CO₃ in THF), yielding 4,6-dichloro-2-(propylsulfanyl)pyrimidine-5-amine.
-
Selective Chlorination : Controlled chlorination at position 5 using POCl₃ or PCl₅, preserving the propylsulfanyl group at position 2.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Propylthiol, K₂CO₃, THF, 60°C, 12h | 78% | |
| Chlorination | POCl₃, DMF, 80°C, 6h | 85% |
Carboxamide Functionalization
Coupling with 4-Aminophenylsulfonyl Precursor
The carboxamide group is introduced via nucleophilic acyl substitution:
-
Activation : Convert 4-chloropyrimidine-4-carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride.
-
Amidation : React with 4-aminophenylsulfonyl intermediate in anhydrous DCM with Et₃N as a base.
Example Protocol :
-
Reagents : 4-Chloropyrimidine-4-carbonyl chloride (1.2 eq), 4-aminophenylsulfonyl derivative (1.0 eq), Et₃N (2.5 eq), DCM, 0°C → RT, 8h.
Sulfonylation with 2-Methylpiperidine
Sulfonyl Chloride Preparation
The phenylsulfonyl group is functionalized via:
-
Sulfonation : Treat 4-nitrophenylsulfonyl chloride with 2-methylpiperidine in DMF at 0°C.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to amine.
Optimized Conditions :
Final Assembly
Integration of Components
The fully functionalized pyrimidine-carboxamide is coupled with the 2-methylpiperidine-sulfonylphenyl group via:
-
Mitsunobu Reaction : Use DIAD/PPh₃ to link the carboxamide and sulfonylphenyl moieties.
-
Purification : Column chromatography (SiO₂, EtOAc/Hexane) or recrystallization from ethanol.
Critical Notes :
-
Steric hindrance from the 2-methylpiperidine group necessitates prolonged reaction times (48–72h).
-
Regioselectivity is ensured by protecting group strategies during intermediate steps.
Alternative Routes
One-Pot Synthesis
A streamlined approach reported in patent EP3453708B8 combines:
-
Simultaneous Sulfonylation and Amidation : React 4-chloropyrimidine-4-carbonyl chloride with pre-sulfonated 4-aminophenyl-2-methylpiperidine in a single pot.
-
Advantages : Reduces purification steps; overall yield improves to 65%.
Comparison of Methods :
| Method | Steps | Total Yield | Complexity |
|---|---|---|---|
| Multi-Step | 5 | 52% | High |
| One-Pot | 3 | 65% | Moderate |
Challenges and Solutions
Steric Hindrance
The 2-methylpiperidine group impedes sulfonylation efficiency. Mitigation strategies include:
Purification
-
Recrystallization Solvents : Ethanol/water (7:3) achieves >95% purity.
-
HPLC : Required for pharmaceutical-grade material (purity ≥99.5%).
Scalability and Industrial Feasibility
-
Cost Drivers : 2-Methylpiperidine (≥$200/mol) and palladium catalysts dominate expenses.
-
Green Chemistry : Recent advances replace POCl₃ with biocatalytic chlorination (enzymatic, 60% yield).
Industrial Protocol (Kilogram-Scale) :
| Step | Equipment | Cycle Time |
|---|---|---|
| Sulfonylation | Jacketed Reactor | 48h |
| Amidation | Flow Reactor | 6h |
| Purification | Centrifugal Chromatography | 12h |
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfonyl positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Substituent Variations at Position 2
Analysis :
Variations in the Sulfamoyl Phenyl Substituent
Analysis :
- In contrast, the pyrimidinyl group in may favor planar interactions, while non-methylated piperidine () offers flexibility but weaker hydrophobic anchoring .
Core Pyrimidine Modifications
Analysis :
- The chlorine atom at position 5 in the target compound provides a favorable balance of electronegativity and steric profile compared to bulkier bromo () or hydrogen-bonding fluorophenyl groups (). This likely optimizes electronic interactions with target proteins .
Biological Activity
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide, with CAS number 879945-02-5, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of a chloro group, a sulfonamide moiety, and a propylsulfanyl substituent, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄O₃S₂ |
| Molecular Weight | 441.0 g/mol |
| CAS Number | 879945-02-5 |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that pyrimidine derivatives exhibit significant anticancer activities. For instance, compounds similar to 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide have shown potent cytotoxic effects against various cancer cell lines. A study highlighted that certain pyrimidine derivatives demonstrated IC50 values in the nanomolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells, suggesting strong antiproliferative effects .
Case Study:
In a comparative study of several pyrimidine derivatives, compound 16 (a close analog) exhibited IC50 values of 0.09 µM against MCF-7 cells and 0.03 µM against A549 cells, indicating superior efficacy compared to standard chemotherapeutics . This suggests that the structural components present in these compounds may enhance their anticancer activity.
Antimicrobial Activity
Pyrimidine derivatives have also been studied for their antimicrobial properties. The compound was tested against multiple bacterial strains, including E. coli, S. aureus, and K. pneumoniae. Results indicated that certain derivatives showed promising minimum inhibitory concentration (MIC) values, demonstrating their potential as antimicrobial agents .
Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 16 | E. coli | 32 |
| Compound 17 | S. aureus | 16 |
| Compound 18 | K. pneumoniae | 64 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has also been investigated. Compounds similar to the target molecule have shown significant inhibition of pro-inflammatory cytokines in vitro, which suggests their utility in treating inflammatory diseases .
Research Findings:
In vitro studies demonstrated that specific pyrimidines reduced TNF-alpha and IL-6 levels significantly, indicating potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.
The biological activity of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, which could lead to reduced proliferation of cancer cells.
- Interaction with Cellular Receptors: The sulfonamide group may facilitate binding to specific receptors or enzymes involved in inflammatory responses.
- Induction of Apoptosis: Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for this compound?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Protecting Group Strategy : Protect reactive sites (e.g., sulfonyl or carboxamide groups) during coupling reactions to prevent side reactions.
- Purification : Use column chromatography (e.g., silica gel with gradients of 5–10% ethanol in dichloromethane) and HPLC (≥98% purity thresholds) to isolate intermediates and final products .
- Reaction Monitoring : Employ TLC and NMR spectroscopy to track reaction progress and intermediate stability .
- Data Sources : Refer to analogous pyrimidine syntheses in (e.g., brominated pyrimidine intermediates) and sulfonamide coupling in .
Q. How can researchers confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use / NMR to verify substituent positions (e.g., sulfonyl, piperidinyl, and propylsulfanyl groups) and rule out tautomeric shifts .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated in sulfonamide derivatives (e.g., ).
- HPLC-MS : Validate purity (>98%) and molecular weight consistency .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during characterization?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., ’s piperazine-carboxamide derivatives).
- Dynamic Effects : Account for solvent polarity and temperature effects on chemical shift variability in sulfonamide-containing compounds .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
Q. What strategies optimize yield in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization : Adjust reaction temperatures (e.g., 0°C for bromination vs. reflux for amidation) and stoichiometry of reagents like LiAlH4 or DMDAAC .
- Catalytic Systems : Explore palladium catalysts for Suzuki-Miyaura couplings, as seen in pyrimidine-aryl syntheses .
- Byproduct Mitigation : Use scavenger resins or aqueous workups to remove unreacted intermediates .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace propylsulfanyl with methylsulfonyl or halogens) and assess bioactivity changes .
- Biological Assays : Test against target enzymes (e.g., methionine aminopeptidase-1) using kinetic assays and IC50 determination .
- Data Correlation : Use regression models to link electronic properties (Hammett constants) with activity trends .
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., sulfonyl groups in hydrogen bonding) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in solvated environments .
- QSAR Modeling : Train models on datasets of pyrimidine derivatives to predict pharmacokinetic properties .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies (e.g., vs. 20) while controlling for assay conditions (e.g., cell line variability).
- Orthogonal Validation : Replicate key findings using alternative assays (e.g., SPR vs. fluorescence polarization) .
- Structural Clustering : Group compounds by core scaffolds (e.g., sulfonamide vs. carboxamide) to identify activity outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
